molecular formula C5H4N4OS B146167 2-Thioxanthine CAS No. 2487-40-3

2-Thioxanthine

Cat. No. B146167
CAS RN: 2487-40-3
M. Wt: 168.18 g/mol
InChI Key: XNHFAGRBSMMFKL-UHFFFAOYSA-N
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Patent
US06066641

Procedure details

3.19 g of 3-(3-chlorobenzyl)-8-isopropyl-xanthine and 2.67 g of phosphorus pentasulfide were heated under reflux in 35 ml of pyridine for 5 hours. After cooling to -5° C., 13.2 ml (26.4 mM) of 2N NaOH were added over 15 minutes. The reaction mixture was evaporated to dryness, the residue suspended in water, the pH adjusted to 7.5 and the solid collected. The product was redissolved in 100 ml of 1N NaOH, treated with charcoal (5%), filtered and neutralized to pH 7.5. The solid was collected, washed and dried to give 2.29 g of crude thioxanthine. The product was dissolved in 250 ml of chloroform and filtered through 15 g of silica gel. The collected material was reprecipitated from NaOH by neutralization with HCl to give the title compound (2.38 g) as an off-white solid mp 218-20° C.
Name
3-(3-chlorobenzyl)-8-isopropyl-xanthine
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Name
Quantity
13.2 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1C=C(C=CC=1)C[N:6]1[C:14]2[N:13]=[C:12](C(C)C)[NH:11][C:10]=2[C:9](=[O:18])[NH:8][C:7]1=O.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:24].[OH-].[Na+]>N1C=CC=CC=1>[NH:8]1[C:9](=[O:18])[C:10]2[NH:11][CH:12]=[N:13][C:14]=2[NH:6][C:7]1=[S:24] |f:2.3|

Inputs

Step One
Name
3-(3-chlorobenzyl)-8-isopropyl-xanthine
Quantity
3.19 g
Type
reactant
Smiles
ClC=1C=C(CN2C(NC(C=3NC(=NC23)C(C)C)=O)=O)C=CC1
Name
Quantity
2.67 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Step Two
Name
Quantity
13.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
35 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the solid collected
DISSOLUTION
Type
DISSOLUTION
Details
The product was redissolved in 100 ml of 1N NaOH
ADDITION
Type
ADDITION
Details
treated with charcoal (5%)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1C(=S)NC=2N=CNC2C1=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.29 g
YIELD: CALCULATEDPERCENTYIELD 226.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.